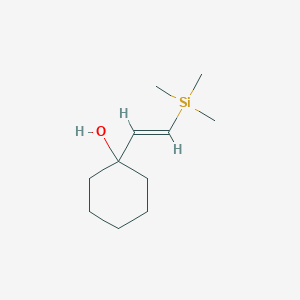
4-(Bromomethyl)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Bromomethyl)nicotinonitrile is a chemical compound with the molecular formula C7H5BrN2 It is a derivative of nicotinonitrile, characterized by the presence of a bromomethyl group attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)nicotinonitrile typically involves the bromination of nicotinonitrile derivatives. One common method includes the reaction of nicotinonitrile with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
化学反応の分析
Types of Reactions: 4-(Bromomethyl)nicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve solvents like ethanol or acetonitrile and catalysts such as palladium or copper.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride are used under controlled conditions.
Coupling Reactions: Boron reagents and palladium catalysts are commonly used in coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while coupling reactions can produce more complex aromatic compounds .
科学的研究の応用
4-(Bromomethyl)nicotinonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
作用機序
The mechanism of action of 4-(Bromomethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways, resulting in various biological effects .
類似化合物との比較
- 5-(Bromomethyl)nicotinonitrile
- 3-(Bromomethyl)nicotinonitrile
- 2-(Bromomethyl)nicotinonitrile
Comparison: 4-(Bromomethyl)nicotinonitrile is unique due to the position of the bromomethyl group on the pyridine ring. This positional difference can significantly affect the compound’s reactivity and biological activity. For example, 5-(Bromomethyl)nicotinonitrile may exhibit different chemical properties and biological effects compared to this compound .
特性
分子式 |
C7H5BrN2 |
|---|---|
分子量 |
197.03 g/mol |
IUPAC名 |
4-(bromomethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H5BrN2/c8-3-6-1-2-10-5-7(6)4-9/h1-2,5H,3H2 |
InChIキー |
HMOJBXDLLWVAHU-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC(=C1CBr)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


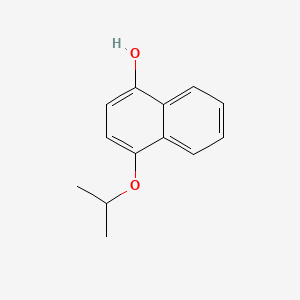
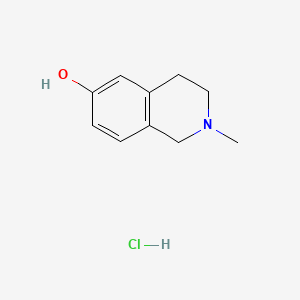
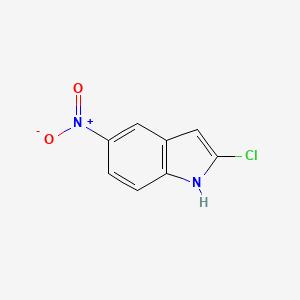
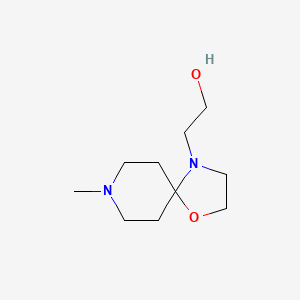


![Furo[3,4-f]quinazoline-7,9-dione](/img/structure/B11901025.png)
